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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746

CAS Number: 153034-94-7

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-5-
methylpyridine, a key building block in modern medicinal chemistry. Tailored for researchers,
scientists, and professionals in drug development, this document details the compound's
physicochemical properties, synthesis, and significant applications, with a focus on its role in
the development of targeted kinase inhibitors.

Core Compound Data

2-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative recognized for its utility
as a versatile intermediate in organic synthesis. The strategic placement of fluoro, iodo, and
methyl groups on the pyridine ring imparts specific reactivity, making it a valuable precursor for
complex molecular architectures, particularly in the synthesis of pharmacologically active
compounds.
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Property Value Reference
CAS Number 153034-94-7 [1]
Molecular Formula CeHsFIN [1]
Molecular Weight 237.01 g/mol
Appearance White to light yellow powder or

crystal
Purity Typically >98% [1]
Synonyms 6-Fluoro-4-iodo-3-picoline

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of 2-Fluoro-4-iodo-5-methylpyridine
is not readily available in public literature, a likely synthetic route can be extrapolated from
established methods for analogous halogenated pyridines. A common approach involves a
multi-step process starting from a more readily available pyridine derivative. The following
protocol is a representative synthesis adapted from a patented method for a similar compound,
2-chloro-4-iodo-5-methylpyridine.

Hypothetical Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

This proposed synthesis starts from 2-fluoro-5-methylpyridine and proceeds through nitration,
reduction, diazotization, and iodination.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

¢ Reaction: 2-Fluoro-5-methylpyridine is reacted with a nitrating agent, such as a mixture of
nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2-fluoro-5-
methyl-4-nitropyridine.

e Procedure: To a cooled solution of 2-fluoro-5-methylpyridine in concentrated sulfuric acid, a
mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low
temperature. The reaction is stirred for several hours and then carefully quenched by pouring
onto ice. The product is isolated by extraction and purified.
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Step 2: Reduction of the Nitro Group

e Reaction: The nitro group of 2-fluoro-5-methyl-4-nitropyridine is reduced to an amino group
to form 4-amino-2-fluoro-5-methylpyridine.

e Procedure: The nitro compound is dissolved in a suitable solvent like ethanol or acetic acid,
and a reducing agent such as iron powder or tin(ll) chloride is added. The mixture is heated
and stirred until the reduction is complete. The product is then isolated after neutralization
and extraction.

Step 3: Diazotization of the Amino Group

e Reaction: The amino group of 4-amino-2-fluoro-5-methylpyridine is converted to a diazonium
salt.

e Procedure: The amino-pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid)
and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the
diazonium salt.

Step 4: lodination

e Reaction: The diazonium salt is reacted with an iodide source, such as potassium iodide, to
yield the final product, 2-Fluoro-4-iodo-5-methylpyridine.

e Procedure: A solution of potassium iodide in water is added to the cold diazonium salt
solution. The reaction mixture is stirred and allowed to warm to room temperature. The
desired iodo-compound precipitates and can be collected by filtration, followed by
purification.

Experimental Workflow for Synthesis
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Caption: A plausible synthetic workflow for 2-Fluoro-4-iodo-5-methylpyridine.
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Applications in Drug Discovery: A Precursor for
Kinase Inhibitors

Halogenated pyridines are pivotal intermediates in the synthesis of kinase inhibitors, which are
a major class of targeted cancer therapies. The iodo-substituent on 2-Fluoro-4-iodo-5-
methylpyridine is particularly amenable to palladium-catalyzed cross-coupling reactions, such
as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and
heteroaryl groups. This versatility makes it a valuable starting material for creating libraries of
potential kinase inhibitors.

Role in the Synthesis of a p38 MAPK Inhibitor (Hypothetical Example)

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of
cellular responses to stress and inflammation.[2][3][4][5] Dysregulation of this pathway is
implicated in various inflammatory diseases and cancers, making p38 MAPK a significant
therapeutic target. Many p38 MAPK inhibitors feature a pyridine core that interacts with the
hinge region of the kinase's ATP-binding pocket.

The following section outlines a hypothetical experimental protocol for the synthesis of a p38
MAPK inhibitor using 2-Fluoro-4-iodo-5-methylpyridine as a key starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

¢ Objective: To couple 2-Fluoro-4-iodo-5-methylpyridine with a boronic acid to form a key
biaryl intermediate for a p38 MAPK inhibitor.

e Materials:

o 2-Fluoro-4-iodo-5-methylpyridine (1.0 equiv)

[¢]

Arylboronic acid (1.2 equiv)

o

Palladium catalyst (e.g., Pd(PPhs)a, 0.05 equiv)

(¢]

Base (e.g., K2COs, 2.0 equiv)

[¢]

Solvent (e.g., 1,4-dioxane/water mixture)
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e Procedure:

(¢]

To a reaction vessel, add 2-Fluoro-4-iodo-5-methylpyridine, the arylboronic acid, and
the base.

o The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
o The degassed solvent and the palladium catalyst are added.

o The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the
progress monitored by TLC or LC-MS.

o Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl
acetate), and washed with water and brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

o The crude product is purified by column chromatography.

Experimental Workflow for Inhibitor Synthesis
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Caption: General workflow for synthesizing a p38 MAPK inhibitor.

Role in Signaling Pathways

As a precursor to kinase inhibitors, 2-Fluoro-4-iodo-5-methylpyridine plays an indirect but
crucial role in modulating cellular signaling pathways. The final inhibitor molecule, synthesized
from this intermediate, is designed to bind to the ATP pocket of a target kinase, thereby
blocking its activity and disrupting the downstream signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1,
ASK1), a MAPKK (e.g., MKK3, MKKG6), and a p38 MAPK.[4] This pathway is activated by
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various extracellular stimuli, including stress and inflammatory cytokines. Once activated, p38
MAPK phosphorylates downstream substrates, including other kinases and transcription
factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle

regulation.[2][5]
Inhibition of the p38 MAPK Pathway

A competitive inhibitor synthesized from 2-Fluoro-4-iodo-5-methylpyridine would occupy the
ATP-binding site of p38 MAPK. This prevents the phosphorylation of p38's downstream targets,
thus inhibiting the signaling cascade.
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Caption: Inhibition of the p38 MAPK signaling pathway.

A similar role as a precursor can be found in the synthesis of inhibitors for other kinase
pathways, such as the Aurora kinase and PI3BK/mTOR pathways, which are also critical in
cancer cell proliferation and survival.[6][7][8][9][10] The versatility of 2-Fluoro-4-iodo-5-
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methylpyridine in cross-coupling reactions makes it a valuable asset in the development of a
wide range of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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